4-chloro-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylbenzenesulfonamide
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Overview
Description
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-1H-pyrazole-5-methanamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Scientific Research Applications
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Industrial Applications: It serves as a precursor or intermediate in the synthesis of other complex organic molecules used in various industries.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole moiety may also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N~1~-[(1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
- 4-CHLORO-N~1~-[(1-ETHYL-1H-IMIDAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE
Uniqueness
4-CHLORO-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-1-BENZENESULFONAMIDE is unique due to the presence of the ethyl-substituted pyrazole moiety, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may result in distinct pharmacological properties compared to similar compounds.
Properties
Molecular Formula |
C13H16ClN3O2S |
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Molecular Weight |
313.80 g/mol |
IUPAC Name |
4-chloro-N-[(2-ethylpyrazol-3-yl)methyl]-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H16ClN3O2S/c1-3-17-12(8-9-15-17)10-16(2)20(18,19)13-6-4-11(14)5-7-13/h4-9H,3,10H2,1-2H3 |
InChI Key |
TWRQHVYZWYNSHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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